molecular formula C7H7N5OS B12907730 5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-27-4

5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B12907730
CAS No.: 77961-27-4
M. Wt: 209.23 g/mol
InChI Key: ZPNSLTPOANIGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a thiazole ring linked via an amino group at the 2-position. This scaffold combines the hydrogen-bonding capabilities of the pyrimidinone core with the aromatic and heterocyclic diversity of the thiazole moiety, making it a candidate for medicinal chemistry applications.

Properties

CAS No.

77961-27-4

Molecular Formula

C7H7N5OS

Molecular Weight

209.23 g/mol

IUPAC Name

5-amino-2-(1,3-thiazol-2-ylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H7N5OS/c8-4-3-10-6(11-5(4)13)12-7-9-1-2-14-7/h1-3H,8H2,(H2,9,10,11,12,13)

InChI Key

ZPNSLTPOANIGCY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

The most common synthetic route involves the nucleophilic substitution of 5-amino-2-chloropyrimidin-4(3H)-one with 1,3-thiazol-2-ylamine under basic conditions. This reaction typically proceeds as follows:

  • Reactants: 5-amino-2-chloropyrimidin-4(3H)-one and 1,3-thiazol-2-ylamine.
  • Base: A suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the amine and facilitate nucleophilic attack.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance solubility and reaction rate.
  • Temperature: Elevated temperatures (typically 100–140 °C) under reflux or sealed vessel conditions to drive the substitution to completion.
  • Time: Reaction times vary from 4 to 6 hours depending on scale and conditions.

This method yields the target compound by replacing the chlorine atom on the pyrimidine ring with the thiazol-2-ylamino group.

Alternative Synthetic Strategies

  • Condensation Reactions: Some protocols start with the condensation of thiazole-2-carbaldehyde derivatives with 5-amino-pyrimidin-4(3H)-one under reflux in ethanol or methanol, followed by reduction or rearrangement steps to form the desired amino linkage.
  • Microwave-Assisted Synthesis: Microwave irradiation has been explored to accelerate the reaction, reducing reaction times and sometimes improving yields, especially in the formation of thiazole-pyrimidine hybrids.

Reaction Optimization and Yield Data

Optimization of the synthetic process focuses on maximizing yield and purity while minimizing side reactions such as oxidation of the thiazole ring or incomplete substitution.

Step Reagents/Conditions Yield (%) Notes
Halogenation of pyrimidinone Chlorination of 5-amino-pyrimidin-4(3H)-one with POCl3 or similar 80–90 Produces 5-amino-2-chloropyrimidin-4(3H)-one
Nucleophilic substitution 1,3-thiazol-2-ylamine, K2CO3, DMF, 120–140 °C, 4–6 h 70–85 Polar aprotic solvent and base critical for high yield
Purification Recrystallization or silica gel chromatography >95 purity Ensures removal of unreacted starting materials and byproducts

Mechanistic Insights and Reaction Analysis

  • The nucleophilic amine attacks the electrophilic carbon at position 2 of the pyrimidine ring, displacing the chlorine atom.
  • The presence of the amino group at position 5 on the pyrimidine ring enhances the electron density and influences the reactivity.
  • The thiazole ring is sensitive to oxidation; thus, mild reaction conditions and inert atmosphere may be employed to prevent side reactions.
  • Catalysts such as potassium iodide (KI) can be added to improve nucleophilic substitution efficiency by facilitating halide exchange.

Industrial Scale Considerations

  • Scale-up involves maintaining reaction temperature and mixing efficiency to ensure uniform substitution.
  • Solvent recovery and recycling are important for cost-effectiveness and environmental compliance.
  • Purification steps may include crystallization from suitable solvents or chromatographic techniques to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Yield (%) Advantages Limitations
Nucleophilic substitution 5-amino-2-chloropyrimidin-4(3H)-one, 1,3-thiazol-2-ylamine, K2CO3 DMF, DMSO 120–140 °C 4–6 hours 70–85 Straightforward, high yield Requires careful temperature control
Condensation + reduction Thiazole-2-carbaldehyde, 5-amino-pyrimidin-4(3H)-one Ethanol, methanol Reflux Several hours Moderate Alternative route Multi-step, moderate yield
Microwave-assisted synthesis Same as nucleophilic substitution DMF, Acetic acid 100–170 °C Minutes to 1 h Variable Faster reaction times Equipment required, scale-up challenges

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine-thiazole derivatives.

Scientific Research Applications

5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and properties compared to related pyrimidinone derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Biological Notes Reference
5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one C₇H₇N₅OS 225.23 g/mol Thiazol-2-ylamino group at C2 Not specified in evidence Hypothesized kinase inhibition -
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one C₆H₁₀N₄O 154.17 g/mol Dimethylamino group at C2 Conventional synthesis No biological data provided
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one C₁₃H₁₃N₅OS 287.34 g/mol Thienyl-pyrazole substituent at C2 Microwave-assisted Antimicrobial screening implied
5-Hydroxy-2-[4-(1H-tetrazol-5-yl)phenyl]pyrimidin-4(3H)-one C₁₁H₈N₆O₂ 280.22 g/mol Tetrazolylphenyl group at C2 Not specified Potential ligand for metal ions
5-Amino-2-methylthieno[3,4-d]pyrimidin-4(3H)-one C₇H₇N₃OS 181.22 g/mol Thieno[3,4-d] fused ring with methyl Microwave/conventional Intermediate in coumarin hybrids

Key Observations :

  • Substituent Diversity: The thiazolylamino group in the target compound provides distinct electronic and steric properties compared to dimethylamino (electron-donating) or tetrazolylphenyl (acidic) groups. This influences solubility and target binding .
  • Fused vs. Linked Rings: Thieno-fused pyrimidinones (e.g., ) exhibit planar structures conducive to intercalation or π-π stacking, whereas the thiazole-linked compound may offer greater conformational flexibility .

Physicochemical Properties

  • LogP and Solubility: The thiazolylamino group may increase logP compared to hydroxyl or tetrazolyl groups, reducing aqueous solubility but enhancing blood-brain barrier permeability.
  • Hydrogen Bonding: The pyrimidinone NH and thiazole N atoms provide hydrogen-bond donor/acceptor sites, critical for interactions with biological targets like kinases or DNA .

Biological Activity

5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing on various research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a thiazole moiety. Its structural formula can be represented as follows:

C7H8N4S\text{C}_7\text{H}_8\text{N}_4\text{S}

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include condensation reactions between thiazole derivatives and pyrimidine precursors. A general synthetic pathway includes:

  • Formation of Thiazole Ring : Utilizing thiosemicarbazide and appropriate aldehydes.
  • Pyrimidine Formation : Using urea derivatives or similar reagents to construct the pyrimidine nucleus.
  • Coupling Reaction : The final step often involves coupling the thiazole derivative with the pyrimidine to yield the target compound.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. Research indicates that compounds containing thiazole rings often show enhanced activity against various bacterial strains due to their ability to interfere with microbial metabolism.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

The observed inhibition zones suggest effective antimicrobial action, particularly against gram-positive bacteria like S. aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including breast (MDA-MB 231) and colorectal (HCT116) cancers.

Cell Line IC50 (µM)
MDA-MB 23112
HCT11610
PC3>25

These results indicate that while the compound shows promise in specific cancer types, further optimization may be needed to enhance its efficacy across a broader range of tumors .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular proliferation and metabolism. The presence of the thiazole moiety enhances binding affinity to target proteins, potentially disrupting critical signaling pathways associated with cancer progression and microbial resistance .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Efficacy : In a mouse model of breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.
  • Combination Therapy : When combined with established chemotherapeutics, such as doxorubicin, the compound showed synergistic effects, enhancing overall anticancer efficacy while reducing side effects .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one, and how are intermediates validated?

Answer:
The synthesis typically involves coupling a thiazol-2-amine derivative with a pyrimidin-4(3H)-one precursor. A validated approach includes:

  • Step 1: Formation of the pyrimidinone core via cyclization. For example, refluxing aminocarbonitrile derivatives with formic acid achieves high yields (85%) of the pyrimidinone ring .
  • Step 2: Thiazole-amine coupling using hydrazine hydrate in boiling ethanol, as demonstrated in analogous compounds (e.g., 2-Amino-N-[4-(Hydrazinylcarbonyl)-1,3-thiazol-2-yl]-3-phenylpropanamide) .
  • Characterization: Intermediates are confirmed via IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (amine and thiazole proton signals), and elemental analysis .

Advanced: How can reaction conditions be optimized to improve the yield of the thiazole-amine coupling step?

Answer:
Key variables include:

  • Solvent Selection: Polar protic solvents (e.g., ethanol) enhance nucleophilic substitution by stabilizing intermediates .
  • Temperature Control: Prolonged reflux (16–18 hours) ensures complete reaction, as seen in pyrimidinone syntheses .
  • Catalyst Use: Acidic conditions (e.g., glacial acetic acid) may accelerate coupling, as observed in triazole-pyrimidine syntheses .
  • Workup: Precipitation in cold water followed by hexane washing reduces impurities, achieving >80% purity .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • IR Spectroscopy: Identifies carbonyl (C=O, ~1670 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • NMR Spectroscopy:
    • ¹H NMR: Resonances at δ 6.8–7.5 ppm confirm aromatic thiazole protons; δ 5.5–6.0 ppm indicates pyrimidinone NH .
    • ¹³C NMR: Peaks at ~160 ppm (C=O) and ~150 ppm (thiazole C=N) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular ion peaks and fragmentation patterns.

Advanced: How can researchers resolve contradictions in biological activity data for thiazolylamino-pyrimidinone derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., electron-withdrawing groups on the thiazole) to assess activity trends .
  • Crystallographic Analysis: Resolve conformational ambiguities using X-ray diffraction, as applied to pyrimidine-based HIV inhibitors .
  • Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity .

Basic: What functional groups in this compound influence its chemical reactivity?

Answer:

  • Pyrimidinone Core: The C=O group participates in hydrogen bonding and nucleophilic substitution .
  • Thiazole Ring: The amino group at position 2 acts as a nucleophile, enabling cross-coupling reactions .
  • Amino Group at Position 5: Enhances solubility and serves as a site for derivatization (e.g., acylation) .

Advanced: What strategies enhance the stability or bioavailability of this compound?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the 5-amino position to improve membrane permeability .
  • Crystal Engineering: Modify recrystallization solvents (e.g., DMF/water mixtures) to stabilize polymorphic forms .
  • Lipophilicity Optimization: Replace polar substituents with alkyl chains, as seen in pyrazolo[3,4-d]pyrimidine derivatives .

Basic: How is purification achieved, and what solvents are optimal for recrystallization?

Answer:

  • Precipitation: Cool the reaction mixture and add water to isolate crude product .
  • Recrystallization: Use ethanol or ethanol/water mixtures for high-purity crystals (melting point: 205–208°C in analogous compounds) .
  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients removes trace impurities .

Advanced: How can computational tools predict the physicochemical properties of this compound?

Answer:

  • LogP Calculation: Software like ChemAxon estimates partition coefficients to guide solubility optimization .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize activity .
  • Thermodynamic Stability: DFT calculations predict thermal decomposition pathways and stability under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.